molecular formula C27H24N2O4 B3085016 Fmoc-alpha-methyl-DL-tryptophan CAS No. 114779-80-5

Fmoc-alpha-methyl-DL-tryptophan

Cat. No. B3085016
CAS RN: 114779-80-5
M. Wt: 440.5 g/mol
InChI Key: KPEBLOCUSAZTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-DL-tryptophan is a biochemical used for proteomics research . It has a molecular formula of C27H24N2O4 and a molecular weight of 440.49 . It is a derivative of tryptophan, an essential amino acid that is important for protein synthesis in humans .


Synthesis Analysis

This compound can be synthesized using Fmoc-based peptide synthesis . This method has been developed for DNA-encoded chemical libraries (DECLs) of peptides . The process involves substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and reaction conditions for the coupling of tripeptides .


Molecular Structure Analysis

The molecular structure of this compound consists of 27 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecule contains a total of 61 bonds, including 37 non-H bonds, 24 multiple bonds, 7 rotatable bonds, 2 double bonds, and 22 aromatic bonds .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in Fmoc-based peptide synthesis, where it undergoes amide coupling reactions . The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), and its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 440.49 and a molecular formula of C27H24N2O4 . It is used for research purposes only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Chromatography

Fmoc-alpha-methyl-DL-tryptophan is utilized in chromatographic studies to investigate the solvent effects on molecularly imprinted polymers. For instance, Kim and Guiochon (2005) studied the adsorption isotherms of Fmoc-tryptophan enantiomers on a molecularly imprinted polymer, demonstrating how different organic solvents influence the overall affinity and selectivity for these enantiomers. This research underscores the critical role of solvent choice in optimizing chromatographic separations of enantiomers, particularly for complex molecules like Fmoc-protected amino acids (Kim & Guiochon, 2005).

Metabolic Studies

In the realm of metabolic research, Choi et al. (2021) discovered that flavin-containing monooxygenases (FMOs) can rewire endogenous metabolism through changes in one-carbon metabolism (OCM), impacting the metabolic pathways related to tryptophan. This study highlights the potential of FMOs in modulating metabolic pathways, offering insights into the metabolic interconnectivity of longevity-promoting pathways such as dietary restriction (Choi et al., 2021).

Peptide Synthesis

This compound also finds application in the synthesis of peptides. Hwang et al. (2013) designed and synthesized tryptophan-containing dipeptide derivatives as formyl peptide receptor 1 antagonists. This research is pivotal for developing new drugs to treat neutrophilic inflammatory diseases, showcasing the importance of Fmoc-protected amino acids in the synthesis of biologically active compounds (Hwang et al., 2013).

Molecular Transporters

In a study focused on enhancing molecular transporter efficiency, Hanna et al. (2018) synthesized cyclic peptides containing tryptophan and arginine residues to compare their molecular transporter efficiency. This research provides valuable insights into the design of efficient molecular transporters for drug delivery, emphasizing the role of Fmoc-protected amino acids in developing novel therapeutic approaches (Hanna et al., 2018).

Mechanism of Action

Target of Action

Fmoc-alpha-methyl-DL-tryptophan is a complex compound that consists of two main components: the Fmoc group and alpha-methyl-DL-tryptophan. The primary target of the alpha-methyl-DL-tryptophan component is the ATBo amino acid transporter , which is often upregulated in cancer .

Mode of Action

The Fmoc group, or 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is used to protect the Na-amino group during the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid . The Fmoc group is removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

Biochemical Pathways

The role of the fmoc group in peptide synthesis is well-documented . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The result of the action of this compound is the formation of peptides through the process of peptide synthesis . The Fmoc group allows for the protection of the Na-amino group, enabling the formation of the peptide bond . The alpha-methyl-DL-tryptophan component, as a blocker of the ATBo amino acid transporter, may have implications in cancer research .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which can be useful for spectrophotometrically monitoring coupling and deprotection reactions .

Safety and Hazards

Fmoc-alpha-methyl-DL-tryptophan should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It should be stored at room temperature .

Future Directions

Fmoc-based peptide synthesis, which includes the use of Fmoc-alpha-methyl-DL-tryptophan, is a promising area of research. It offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This method is being continually improved for peptide quality, synthesis time, and novel synthetic targets .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-27(25(30)31,14-17-15-28-24-13-7-6-8-18(17)24)29-26(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,28H,14,16H2,1H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEBLOCUSAZTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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